

## Validating Target Engagement of Anticancer Agent IM156: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent IM156 with other biguanides, focusing on the validation of its target engagement. Experimental data and detailed protocols are presented to support researchers in evaluating and potentially adopting this novel agent in their studies.

### **Introduction to IM156 and its Target**

IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial protein complex 1 (PC1), a critical component of the electron transport chain involved in oxidative phosphorylation (OXPHOS).[1] By inhibiting PC1, IM156 disrupts cellular energy production in the form of ATP, a process on which many cancer cells are highly dependent.[2] This mechanism of action is shared with other biguanides like metformin and phenformin. However, IM156 has been developed to offer improved potency and a more favorable safety profile.[3][4][5] Preclinical models have demonstrated the anticancer activity of IM156 in various cancers, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.

## **Comparative Analysis of Target Engagement**

The primary measure of target engagement for PC1 inhibitors is the reduction in the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[6][7][8][9]



| Feature                        | IM156  | Metformin   | Phenformin   |
|--------------------------------|--|---|--|
| Primary Target                 | Mitochondrial Protein<br>Complex 1 (PC1)                                       | Mitochondrial Protein<br>Complex 1 (PC1)                                      | Mitochondrial Protein<br>Complex 1 (PC1)                           |
| Potency in OCR<br>Inhibition   | High   | Moderate  | High   |
| AMPK Activation                | Potent activator   | Activator   | Activator  |
| Cellular Uptake                | More hydrophobic,<br>potentially greater<br>bioavailability in<br>cancer cells | Requires organic<br>cation transporters<br>(OCTs)                             | More lipophilic and passively cell-permeable                       |
| Reported Side Effects          | Manageable nausea,<br>diarrhea, emesis at<br>RP2D                              | Low risk of lactic acidosis   | Higher risk of lactic<br>acidosis (withdrawn<br>from many markets) |
| Clinical Development<br>Status | Completed Phase 1<br>trials for advanced<br>solid tumors                       | Widely used for type 2<br>diabetes, extensive<br>investigation in<br>oncology | Limited clinical use due to toxicity                               |

#### Key Findings:

- Preclinical data indicates that IM156 is more potent at decreasing the oxygen consumption rate (OCR) in tumor cells compared to metformin.[3]
- IM156 is a more potent activator of AMP-activated protein kinase (AMPK), a key downstream effector of PC1 inhibition, than metformin.[10]
- Compared to phenformin, which also shows high potency, IM156 has demonstrated a more manageable safety profile in clinical trials.[5][11]

# Experimental Protocols Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer



This protocol is a standard method for assessing mitochondrial respiration and determining the effect of inhibitors like IM156.

#### Materials:

- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant Solution
- Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
- IM156, Metformin, Phenformin, and other test compounds
- Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
- Cancer cell line of interest

#### Procedure:

- Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
- Compound Preparation: Prepare stock solutions of IM156, metformin, and phenformin in a suitable solvent (e.g., DMSO). Further dilute the compounds in the Seahorse XF assay medium to the desired final concentrations.
- Assay Preparation:
  - Remove the cell culture medium from the wells.
  - Wash the cells gently with pre-warmed Seahorse XF assay medium.
  - Add the appropriate volume of pre-warmed Seahorse XF assay medium to each well.



- Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
- Seahorse XF Analyzer Setup:
  - Load the hydrated sensor cartridge with the prepared compounds.
  - Place the cell culture plate in the Seahorse XF Analyzer.
  - Initiate the calibration and assay protocol.
- Data Acquisition: The instrument will measure the OCR at baseline and after the injection of the test compounds. For a mitochondrial stress test, sequential injections of oligomycin,
   FCCP, and a mixture of rotenone and antimycin A are performed to measure key parameters of mitochondrial function.[12]
- Data Analysis: Analyze the OCR data to determine the dose-dependent inhibitory effects of each compound on mitochondrial respiration.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment.[13][14][15]

#### Materials:

- Cancer cell line of interest
- IM156
- Phosphate-buffered saline (PBS) with protease inhibitors
- Lysis buffer
- Antibody specific to a subunit of mitochondrial complex I
- Secondary antibody conjugated to HRP



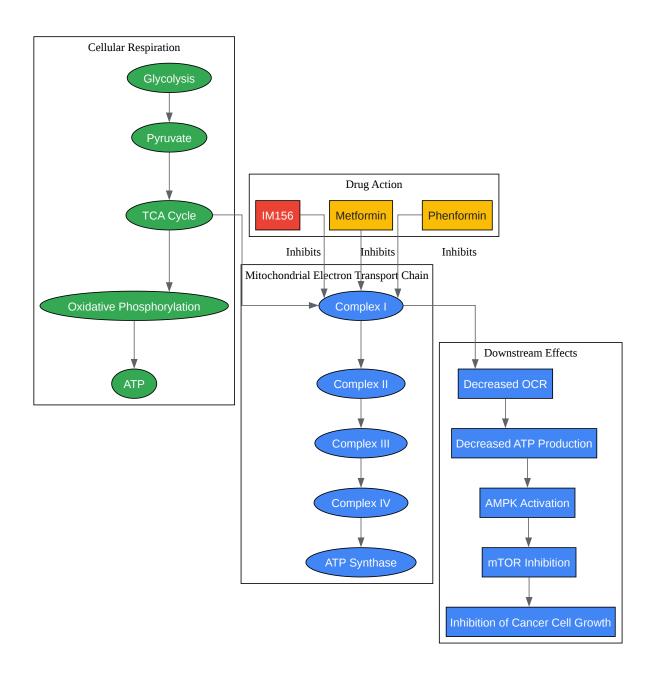
- Chemiluminescence substrate
- Western blotting equipment

#### Procedure:

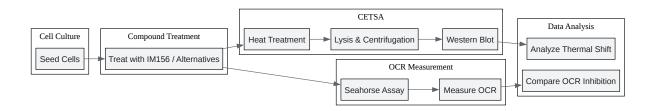
- Compound Treatment: Treat cultured cancer cells with IM156 at various concentrations or a vehicle control for a specified time.
- Heating: Resuspend the cells in PBS and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed.
- Protein Quantification and Western Blotting:
  - Quantify the protein concentration in the soluble fractions.
  - Resolve equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with a primary antibody against a subunit of mitochondrial complex I, followed by an HRP-conjugated secondary antibody.
- Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. The
  increased thermal stability of the target protein in the presence of IM156 will result in a
  higher amount of soluble protein at elevated temperatures, which can be quantified by
  densitometry.

## **Signaling Pathways and Experimental Workflows**









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